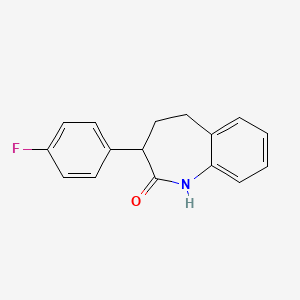![molecular formula C20H23NO2 B14328857 1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole CAS No. 110364-25-5](/img/structure/B14328857.png)
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an ethoxy group and a methoxyphenyl group attached to the indole core, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylindole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, dyes, and other industrial applications.
Wirkmechanismus
The mechanism of action of 1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features methoxyphenyl groups and is used in similar research applications.
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: Another compound with ethoxy and methoxyphenyl groups, used in various chemical and biological studies. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to these similar compounds.
Eigenschaften
CAS-Nummer |
110364-25-5 |
|---|---|
Molekularformel |
C20H23NO2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-[ethoxy-(4-methoxyphenyl)methyl]-2,3-dimethylindole |
InChI |
InChI=1S/C20H23NO2/c1-5-23-20(16-10-12-17(22-4)13-11-16)21-15(3)14(2)18-8-6-7-9-19(18)21/h6-13,20H,5H2,1-4H3 |
InChI-Schlüssel |
VMGHIZPUFCYNBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=C(C=C1)OC)N2C(=C(C3=CC=CC=C32)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)
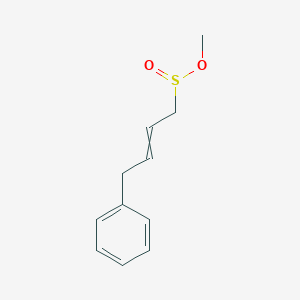
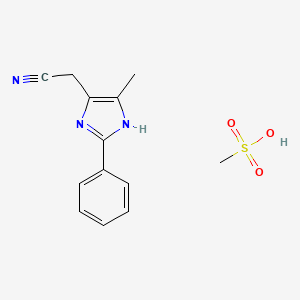
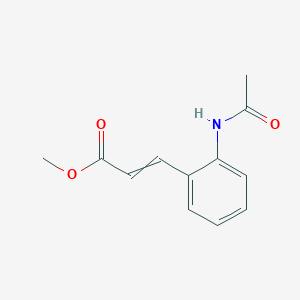
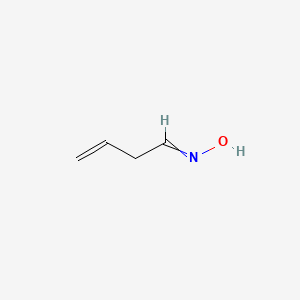

![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
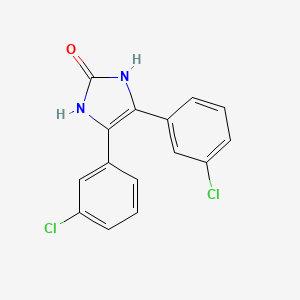
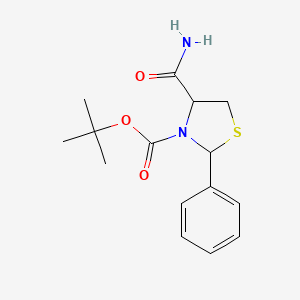
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)
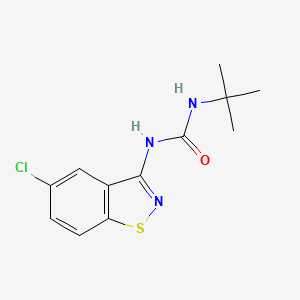
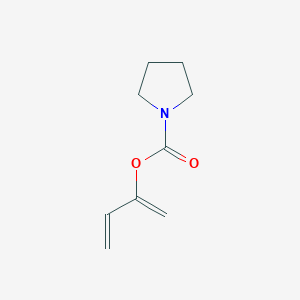
![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
